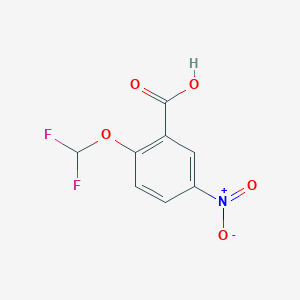

4-oxo-4H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the chromone family. Chromones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromen-7-yl methanesulfonate typically involves the O-sulfonylation of 7-hydroxy-4H-chromen-4-one with methanesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is straightforward and efficient, yielding the desired product in good yields.

Industrial Production Methods

These include the use of eco-friendly solvents, microwave and ultrasound irradiation, and multicomponent reactions to minimize waste and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

O-sulfonylation: The primary reaction for its synthesis.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

Oxidation and Reduction:

Common Reagents and Conditions

O-sulfonylation: Methanesulfonyl chloride, triethylamine, dichloromethane.

Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major product formed from the O-sulfonylation reaction is this compound itself. Substitution reactions can yield various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-oxo-4H-chromen-7-yl methanesulfonate has several scientific research applications:

Medicinal Chemistry: It has been studied as a potential sulfatase inhibitor, which is significant in the treatment of hormone-dependent cancers such as breast cancer.

Biological Research: Its cytotoxicity has been evaluated against cancer cell lines, showing promising results in inducing apoptosis.

Chemical Research: It serves as a building block for the synthesis of other chromone derivatives with potential biological activities.

Mécanisme D'action

The mechanism of action of 4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with the sulfatase enzyme. Molecular docking studies have shown that it binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition reduces the conversion of sulfated steroids to non-sulfate steroid hormones, thereby decreasing the growth of hormone-dependent cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate: Another sulfatase inhibitor with similar biological activity.

7-hydroxy-4-methylcoumarin derivatives: These compounds also exhibit various biological activities and are synthesized using similar methods.

Uniqueness

4-oxo-4H-chromen-7-yl methanesulfonate is unique due to its specific interaction with the sulfatase enzyme, making it a promising candidate for targeted cancer therapy. Its straightforward synthesis and potential for further functionalization also contribute to its uniqueness in medicinal chemistry .

Propriétés

IUPAC Name |

(4-oxochromen-7-yl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5S/c1-16(12,13)15-7-2-3-8-9(11)4-5-14-10(8)6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEVYWQAVJSQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)

![2-cyclopropyl-1-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2763517.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)

![2-({1-[(3-Bromophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B2763522.png)